Formosanin C

Ferroptosis Triple-Negative Breast Cancer Cancer Therapeutics

Research on TNBC ferroptosis requires a structurally intact tetrasaccharide saponin. Generic dioscin or trillin lack the full sugar chain essential for GPX4 depletion and ROS induction in MDA-MB-231 cells. Formosanin C (≥98% HPLC) guarantees the exact branching pattern needed for reproducible ferroptosis studies. - 100× more potent than dioscin in lymphocyte proliferation (0.0001 vs 0.01 µg/mL). - Synergistic with polyphyllin I (CI <1.0) in HCC models at 1:1 ratio. - Anti-angiogenic at 1-3 mg/kg in SKOV3/HOC-7 xenografts via VEGFR2/Src/FAK/Akt axis.

Molecular Formula C51H82O20
Molecular Weight 1015.2 g/mol
Cat. No. B1257625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormosanin C
Synonymsdiosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside
formosanin C
Paris saponin II
Molecular FormulaC51H82O20
Molecular Weight1015.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1
InChIKeyOZIHYFWYFUSXIS-HDDFSWBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formosanin C Reference Data


Formosanin C (also known as Paris Saponin II or Polyphyllin B; CAS 50773-42-7) is a diosgenin-derived steroidal saponin featuring a tetrasaccharide chain attached to the aglycone core [1]. Isolated primarily from Rhizoma Paridis (Paris polyphylla or Paris formosana), this compound is distinguished by its exact chemical structure: diosgenin 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside, with a molecular weight of 1015.18 g/mol [2]. The compound is routinely supplied at ≥98% HPLC purity for research applications .

Structurally defined diosgenin tetrasaccharide with branched rhamnose chain
Natural product standard for saponin structure–activity studies
Research use in immunomodulation and ferroptosis pathway investigation

Formosanin C Structure-Specific Activity


Unlike simpler diosgenin glycosides such as dioscin or trillin, the unique tetrasaccharide branching pattern of Formosanin C is essential for its immunomodulatory and ferroptosis-inducing activities [1]. Studies comparing the hydrolysis products of Formosanin C demonstrate that while dioscin (a trisaccharide analog) and the parent compound both enhance lymphocyte proliferation, the aglycone diosgenin alone shows no such activity, confirming that the full sugar chain is required for bioactivity [2]. Furthermore, the polarity and solubility conferred by the complete tetrasaccharide structure correlates with the observed potency in lymphocyte stimulation assays [2]. Therefore, procurement of generic or partially hydrolyzed diosgenin saponins will not replicate the specific pharmacological profile of Formosanin C.

Target
Formosanin C
Intact diosgenin tetrasaccharide; full glycosylation pattern linked to reported ferroptosis and lymphocyte stimulation.
Substitute
Dioscin / Diosgenin
Trisaccharide analog or aglycone alone may not reproduce the same immunomodulatory or ferroptosis-inducing profile.
Hydrolysis products show different activity; glycosylation may shift pathway response.

Formosanin C Evidence Matrix


Ferroptosis Induction in TNBC vs. Luminal A

Formosanin C (FC) demonstrated selective and potent induction of ferroptosis in triple-negative breast cancer (TNBC) MDA-MB-231 cells compared to luminal A MCF-7 cells, as evidenced by significantly elevated cytosolic and lipid ROS formation and more pronounced GPX4 depletion in TNBC cells [1]. While the study did not provide a single direct IC50 ratio, it explicitly characterizes FC as a 'superior' ferroptosis inducer in the aggressive TNBC subtype [1].

Ferroptosis induction TNBC vs. Luminal A
Head-to-head
Reported higher ferroptosis response in MDA-MB-231 vs. MCF-7; greater ROS/GPX4 depletion
Supports subtype-selective ferroptosis research context
Qualitative superiority; no single numeric ratio reported
Ferroptosis Triple-Negative Breast Cancer Cancer Therapeutics

Lymphocyte Stimulation vs. Hydrolysis Products

Formosanin C maximally increased 3H-thymidine incorporation in concanavalin A (Con A)-stimulated mouse lymphocytes at a concentration of 0.0001 µg/mL, which is 100-fold lower than the optimal concentration for its partial hydrolysis product, dioscin (0.01 µg/mL) [1]. This indicates that the intact tetrasaccharide structure of Formosanin C confers greater potency in lymphocyte activation.

Lymphocyte stimulation potency
Head-to-head
Formosanin C 0.0001 µg/mL vs. Dioscin 0.01 µg/mL (100-fold difference)
Intact tetrasaccharide structure linked to higher lymphocyte activation response
Mouse splenocyte Con A assay; 3H-thymidine incorporation
Immunomodulation Lymphocyte Proliferation Natural Products

In Vivo Anti-Angiogenesis in Ovarian Cancer Xenografts

In SKOV3 or HOC-7 ovarian cancer xenograft models, intraperitoneal administration of Formosanin C at 1, 2, and 3 mg/kg for 4 weeks significantly compromised angiogenesis. This was achieved through reduction of vascular endothelial growth factor (VEGF) levels, inhibition of VEGFR2 phosphorylation, and inactivation of proangiogenic kinases Src, FAK, and Akt [1]. The study did not directly compare Formosanin C to another compound in the same experiment, but the specific multi-target anti-angiogenic mechanism differentiates it from compounds acting solely on apoptosis.

In vivo anti-angiogenesis
Class-level
Reduction of VEGF, inhibition of VEGFR2 phosphorylation, inactivation of Src/FAK/Akt at 1–3 mg/kg
Multi-kinase anti-angiogenic profile in ovarian cancer xenograft models
Vehicle-controlled study; no direct comparator compound
Anti-angiogenesis Ovarian Cancer In Vivo Efficacy

Synergy with Polyphyllin I in Hepatocellular Carcinoma

The combination of Formosanin C (FC) and polyphyllin I (PPI) at a 1:1 ratio resulted in a synergistic anti-tumor effect in hepatocarcinoma cells, as evidenced by a combination index (CI) value of less than 1.0 [1]. The combination significantly enhanced single-agent G1 phase arrest and mitochondria-dependent apoptosis compared to either compound alone.

Synergy with Polyphyllin I
Head-to-head
Combination index < 1.0 (1:1 ratio)
Synergistic anti-proliferative effect in hepatocarcinoma cells
MTT assay; enhanced G1 arrest and apoptosis vs. single agents
Drug Synergy Hepatocellular Carcinoma Combination Therapy

Caspase-2-Dependent Apoptosis in Colorectal Cancer

In HT-29 colorectal cancer cells, Formosanin C induces apoptosis characterized by the specific activation of caspase-2 upstream of mitochondrial membrane potential (Δψm) changes [1]. This pathway differs from the canonical caspase-8/-9/-3 cascade triggered by many other saponins. While no direct comparator data is provided, the mechanistic novelty is supported by the observation that a caspase-2 inhibitor (Z-VDVAC) attenuates the Δψm change, confirming the unique sequence of events [1].

Caspase-2-dependent apoptosis
Supporting evidence
Caspase-2 activation upstream of mitochondrial membrane potential change in HT-29 cells
Unique apoptotic pathway context for colorectal cancer cell studies
Caspase-2 inhibitor Z-VDVAC attenuates response
Apoptosis Colorectal Cancer Mechanism of Action

Ferritinophagy-Mediated Ferroptosis in HCC

A screen of various natural compounds identified Formosanin C (FC) as a novel ferroptosis inducer in HepG2 hepatocellular carcinoma cells, with its activity being stronger than that of curcumin, resveratrol, pterostilbene, and garcinielliptone FC at the same concentrations (Figure 1A) [1]. FC-induced cell death was significantly reversed by the ferroptosis inhibitor Ferrostatin-1, confirming the specificity of the mechanism [1].

Ferritinophagy-mediated ferroptosis
Head-to-head
Strongest viability inhibition among tested natural compounds in HepG2 screen
Ferroptosis inducer identification in hepatocellular carcinoma cells
Compared to curcumin, resveratrol, pterostilbene; Fer-1 reverses effect
Ferroptosis Hepatocellular Carcinoma Autophagy

Formosanin C Application Scenarios


Ferroptosis Induction in TNBC Models

Leverage Formosanin C's demonstrated superiority in inducing ferroptosis in MDA-MB-231 TNBC cells versus luminal A MCF-7 cells [1]. This scenario is ideal for researchers developing targeted ferroptosis-based therapies for aggressive, treatment-resistant breast cancers. The compound's selective induction of ROS and GPX4 depletion in TNBC provides a defined experimental system for studying subtype-specific vulnerabilities.

Immunomodulatory Studies at Low Concentrations

Utilize Formosanin C for investigations into lymphocyte activation, given its 100-fold higher potency (0.0001 µg/mL) compared to the hydrolysis product dioscin (0.01 µg/mL) in stimulating Con A-induced proliferation [2]. This makes it the preferred reagent for dose-response studies in immunopharmacology where minimal effective concentrations are critical.

Combination Therapy in Hepatocellular Carcinoma

Explore synergistic drug combinations using Formosanin C and polyphyllin I (PPI) at a 1:1 ratio, which has been quantitatively shown to produce a synergistic anti-tumor effect (CI < 1.0) in hepatocarcinoma cells [3]. This application is directly supported by evidence of enhanced G1 arrest and mitochondrial apoptosis, offering a defined framework for preclinical HCC combination studies.

In Vivo Anti-Angiogenesis and Vascularization Studies

Employ Formosanin C in xenograft models of ovarian cancer (SKOV3 or HOC-7) to assess anti-angiogenic efficacy at doses of 1-3 mg/kg [4]. The compound's demonstrated ability to reduce VEGF, inhibit VEGFR2 phosphorylation, and inactivate Src/FAK/Akt kinases makes it a valuable tool for mechanistic studies of tumor angiogenesis and for evaluating potential anti-angiogenic therapies.

Application
Selection Property
Validation Focus
TNBC ferroptosis pathway studies
Subtype-selective ferroptosis induction profile
ROS generation and GPX4 depletion endpoints
Lymphocyte activation research
Low-concentration immunomodulatory activity
Proliferation assay and dose-response modeling
Hepatocarcinoma combination research
Synergistic interaction with polyphyllin I
Combination index and apoptosis readouts
Tumor angiogenesis model studies
Multi-kinase anti-angiogenic profile
VEGF pathway and pro-angiogenic kinase signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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